molecular formula C8H8FN3O3 B14942162 N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline

N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline

Cat. No.: B14942162
M. Wt: 213.17 g/mol
InChI Key: FXGMCRJPZFBQIK-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline is an organic compound with the molecular formula C8H9FN2O3 It is a derivative of aniline, characterized by the presence of ethyl, fluoro, nitro, and nitroso groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products

    Reduction: N-ethyl-2-fluoro-4-amino-N-nitrosoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound.

Scientific Research Applications

N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-nitro-N-nitrosoaniline involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluoro and nitro groups may also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H8FN3O3

Molecular Weight

213.17 g/mol

IUPAC Name

N-ethyl-N-(2-fluoro-4-nitrophenyl)nitrous amide

InChI

InChI=1S/C8H8FN3O3/c1-2-11(10-13)8-4-3-6(12(14)15)5-7(8)9/h3-5H,2H2,1H3

InChI Key

FXGMCRJPZFBQIK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C=C1)[N+](=O)[O-])F)N=O

Origin of Product

United States

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